4-Methyl-3-phenylbenzenboronic acid
Overview
Description
4-Methyl-3-phenylbenzenboronic acid: is an organoboron compound with the chemical formula C₁₃H₁₃BO₂ . It is a derivative of benzenboronic acid, featuring a methyl group at the fourth position and a phenyl group at the third position on the benzene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 4-Methyl-3-phenylbenzenboronic acid acts as a nucleophile . It participates in transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction forms a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a base, and the temperature . Additionally, the compound’s stability could be influenced by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylbenzenboronic acid can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-3-phenylbenzenboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of transition metal catalysts.
Major Products:
Phenols: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
4-Methyl-3-phenylbenzenboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methyl group and phenyl group substitutions.
4-Methylbenzenboronic Acid: Lacks the phenyl group substitution.
3-Phenylbenzenboronic Acid: Lacks the methyl group substitution.
Uniqueness: 4-Methyl-3-phenylbenzenboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methyl and phenyl groups enhances its utility in forming complex organic molecules through cross-coupling reactions .
Properties
IUPAC Name |
(4-methyl-3-phenylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJRATBOKHZFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C2=CC=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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